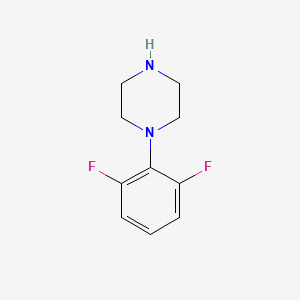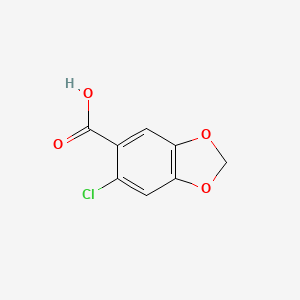
4-Pyridinamine, 2-(1H-imidazol-1-yl)-
概要
説明
4-Pyridinamine, 2-(1H-imidazol-1-yl)-: is a heterocyclic compound that features both a pyridine and an imidazole ring. This compound is of significant interest due to its unique structural properties, which allow it to participate in a variety of chemical reactions and applications. The presence of both pyridine and imidazole rings makes it a versatile molecule in the fields of medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
In an industrial setting, the production of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Pyridinamine, 2-(1H-imidazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the nitrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
科学的研究の応用
4-Pyridinamine, 2-(1H-imidazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The imidazole ring is known to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The pyridine ring can also engage in similar interactions, enhancing the compound’s overall effectiveness.
類似化合物との比較
Similar Compounds
- 4-Pyridinamine, 2-(1H-benzimidazol-1-yl)-
- 4-Pyridinamine, 2-(1H-pyrazol-1-yl)-
- 4-Pyridinamine, 2-(1H-triazol-1-yl)-
Uniqueness
What sets 4-Pyridinamine, 2-(1H-imidazol-1-yl)- apart from similar compounds is its unique combination of the pyridine and imidazole rings. This dual-ring structure provides a versatile platform for various chemical modifications and applications. The presence of both nitrogen atoms in the imidazole ring allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.
特性
IUPAC Name |
2-imidazol-1-ylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-2-11-8(5-7)12-4-3-10-6-12/h1-6H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICXYUAWOQNPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B3381630.png)

![3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide](/img/structure/B3381645.png)




![. 6,7-Dihydro-4H-pyrano[4,3-D]thiazole-2-carboxylic acid, lithium](/img/structure/B3381671.png)

![2-[4-(Methylsulfamoyl)phenyl]acetic acid](/img/structure/B3381679.png)



